molecular formula C19H24O2 B8812124 10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione

10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione

Cat. No. B8812124
M. Wt: 284.4 g/mol
InChI Key: LUJVUUWNAPIQQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CC12C=CC(=O)C=C1C=CC1C2CCC2(C)C(=O)CCC12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:1][C:2]12[C:3](=[O:21])[CH2:4][CH2:5][CH:6]1[CH:7]1[CH:8]=[CH:9][C:10]3=[CH:11][C:12](=[O:20])[CH:13]=[CH:14][C:15]3([CH3:16])[CH:17]1[CH2:18][CH2:19]2.[CH3:22][C:23]12[CH2:24][CH2:25][CH:26]3[CH:27]([CH2:28][CH2:29][C:30]4=[CH:37][C:35](=[O:36])[CH2:34][CH2:33][C:31]34[CH3:32])[CH:38]1[CH2:39][CH2:40][C:41]2=[O:42]>>[CH3:1][C:2]12[C:3](=[O:21])[CH2:4][CH2:5][CH:6]1[CH:7]1[CH2:8][CH2:9][C:10]3=[CH:11][C:12](=[O:20])[CH:13]=[CH:14][C:15]3([CH3:16])[CH:17]1[CH2:18][CH2:19]2

Inputs

Step One
Name
CC12C=CC(=O)C=C1C=CC1C2CCC2(C)C(=O)CCC12
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC12C=CC(=O)C=C1C=CC1C2CCC2(C)C(=O)CCC12
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC12CCC3C(CCC4=CC(=O)CCC43C)C1CCC2=O

Outcomes

Product
Name
Type
product
Smiles
CC12C=CC(=O)C=C1CCC1C2CCC2(C)C(=O)CCC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
CC12C=CC(=O)C=C1C=CC1C2CCC2(C)C(=O)CCC12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:1][C:2]12[C:3](=[O:21])[CH2:4][CH2:5][CH:6]1[CH:7]1[CH:8]=[CH:9][C:10]3=[CH:11][C:12](=[O:20])[CH:13]=[CH:14][C:15]3([CH3:16])[CH:17]1[CH2:18][CH2:19]2.[CH3:22][C:23]12[CH2:24][CH2:25][CH:26]3[CH:27]([CH2:28][CH2:29][C:30]4=[CH:37][C:35](=[O:36])[CH2:34][CH2:33][C:31]34[CH3:32])[CH:38]1[CH2:39][CH2:40][C:41]2=[O:42]>>[CH3:1][C:2]12[C:3](=[O:21])[CH2:4][CH2:5][CH:6]1[CH:7]1[CH2:8][CH2:9][C:10]3=[CH:11][C:12](=[O:20])[CH:13]=[CH:14][C:15]3([CH3:16])[CH:17]1[CH2:18][CH2:19]2

Inputs

Step One
Name
CC12C=CC(=O)C=C1C=CC1C2CCC2(C)C(=O)CCC12
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC12C=CC(=O)C=C1C=CC1C2CCC2(C)C(=O)CCC12
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC12CCC3C(CCC4=CC(=O)CCC43C)C1CCC2=O

Outcomes

Product
Name
Type
product
Smiles
CC12C=CC(=O)C=C1CCC1C2CCC2(C)C(=O)CCC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.